Tetramethylammonium hydrogen dichloride
Description
Significance in Modern Chemical Research
While the broader class of quaternary ammonium (B1175870) salts, such as tetramethylammonium (B1211777) chloride, finds extensive use as phase-transfer catalysts and in applications like polymerase chain reactions, the specific role of tetramethylammonium hydrogen dichloride in modern chemical research is less pronounced in contemporary literature. wikipedia.org Its significance lies more in its utility as a model system for fundamental studies, particularly concerning the nature of strong and symmetrical hydrogen bonds within the hydrogen dichloride anion. Although it has been mentioned as a potential phase-transfer catalyst and a reagent for the synthesis of complex salts, specific recent examples of its application in these areas are not widely reported.
Overview of Dihalidohydrogen Anions in Chemical Systems
Dihalidohydrogen anions, with the general formula [X-H-X]⁻ where X is a halogen, are of significant interest in chemistry due to the strong hydrogen bonds they contain. The hydrogen dichloride anion, [Cl-H-Cl]⁻, is a prime and extensively studied example. A key feature of the [Cl-H-Cl]⁻ anion within the tetramethylammonium salt is the symmetrical nature of the hydrogen bond, where the hydrogen atom is positioned exactly midway between the two chlorine atoms. This arrangement leads to a unique bonding scenario and has been a subject of spectroscopic and theoretical investigations to understand the potential energy surface of such strong hydrogen bonds. The study of these anions provides valuable insights into hydrogen bonding, a fundamental concept in chemistry with implications for understanding chemical structure, reactivity, and biological systems.
Historical Context of this compound Investigations
Investigations into compounds containing the hydrogen dichloride anion date back to the mid-20th century. Early studies in the 1950s and 1960s focused on the preparation, and thermodynamic and structural properties of these salts. A notable study by Chang and Westrum in 1962 investigated the thermal properties of this compound, determining its heat capacity and other thermodynamic functions. Their work also delved into the nature of the hydrogen bond in the [Cl-H-Cl]⁻ ion. In 1965, Williams and Peterson reported on the preparation and crystallography of what they termed tetramethylammonium chloride hydrogen chloride, providing important crystallographic data. These foundational studies were crucial in establishing a basic understanding of the compound's structure and the unique characteristics of its anionic component.
Interactive Data Tables
Below are tables summarizing some of the known properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₁₃Cl₂N |
| Molecular Weight | 146.06 g/mol |
| CAS Number | 5906-64-9 |
| Appearance | Crystalline solid |
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Information not consistently available in the searched literature |
| a | 9.27 Å |
| b | 7.73 Å |
| c | 11.59 Å |
| Molecules per unit cell (Z) | 4 |
Data from a 1965 study by Williams and Peterson.
Table 3: Thermodynamic Properties of this compound
| Property | Value (at 298.15 K) |
| Heat Capacity (Cp, solid) | 205.31 J/mol·K |
| Molar Entropy (S°solid, 1 bar) | 253.68 J/mol·K |
Data from a 1962 study by Chang and Westrum and the NIST Webbook.
Table 4: Spectroscopic Data for the Hydrogen Dichloride Anion ([Cl-H-Cl]⁻)
| Spectroscopic Feature | Wavenumber (cm⁻¹) |
| Asymmetric stretch (ν₃) | Various values reported depending on the cation and environment, specific data for the tetramethylammonium salt is not readily available in the searched literature. |
| Symmetric stretch (ν₁) | Raman active, but specific frequency for the tetramethylammonium salt is not readily available in the searched literature. |
| Bending mode (ν₂) | Infrared and Raman active, but specific frequency for the tetramethylammonium salt is not readily available in the searched literature. |
The vibrational frequencies of the hydrogen dichloride anion are highly dependent on the crystal lattice and the counter-ion. While general ranges are known, precise values for this compound were not found in the surveyed literature.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H13Cl2N |
|---|---|
Molecular Weight |
146.06 g/mol |
IUPAC Name |
tetramethylazanium;chloride;hydrochloride |
InChI |
InChI=1S/C4H12N.2ClH/c1-5(2,3)4;;/h1-4H3;2*1H/q+1;;/p-1 |
InChI Key |
SQAVHYGURRZGTB-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C.Cl.[Cl-] |
Synonyms |
tetraamethylammonium acetate tetramethylammonium tetramethylammonium bromide tetramethylammonium chloride tetramethylammonium fluoride tetramethylammonium hydrogen dichloride tetramethylammonium hydroxide tetramethylammonium hydroxide pentahydrate tetramethylammonium iodide tetramethylammonium nitrate tetramethylammonium perchlorate tetramethylammonium sulfate (2:1) tetramethylammonium tribromide tetramethylammonium triiodide trimethylaminomethane |
Origin of Product |
United States |
Synthetic Methodologies for Tetramethylammonium Hydrogen Dichloride
Electrochemical Synthesis Pathways
Electrochemical methods provide a pathway for the synthesis of tetramethylammonium (B1211777) hydrogen dichloride through the controlled application of an electric current. This process typically involves the electrolysis of a precursor salt in a specially designed electrochemical cell.
The electrochemical synthesis of tetramethylammonium compounds often utilizes tetramethylammonium chloride as the starting material. In a typical electrolytic process aimed at producing tetramethylammonium hydroxide (B78521), an aqueous solution of tetramethylammonium chloride is subjected to electrolysis in a divided cell. atamanchemicals.comatamankimya.com In such a setup, the tetramethylammonium ions ((CH₃)₄N⁺) migrate across a cation-exchange membrane from the anolyte to the catholyte. atamanchemicals.com At the anode, chloride ions are oxidized to chlorine gas, while at the cathode, water is reduced to hydrogen gas and hydroxide ions. atamanchemicals.comatamankimya.com
To synthesize tetramethylammonium hydrogen dichloride, this process is modified by the introduction of hydrogen chloride (HCl). The underlying principle is the reaction between the chloride ions and hydrogen chloride to form the hydrogen dichloride anion.
The design of the electrochemical cell is critical for the efficient synthesis of this compound. A divided cell, featuring an anode and a cathode separated by an ion-exchange membrane, is essential. atamanchemicals.com This separation prevents the mixing of the products formed at each electrode.
For the synthesis of the hydrogen dichloride salt, the anolyte would consist of an aqueous solution of tetramethylammonium chloride. The catholyte would need to be a medium that can support the formation and stability of the hydrogen dichloride anion. The choice of electrode materials is also crucial, with dimensionally stable anodes (DSA) and cathodes such as nickel or stainless steel often being employed in similar industrial electrolysis processes. researchgate.net Optimization of parameters such as current density, cell temperature, and electrolyte flow rate is necessary to maximize the yield and purity of the desired product. researchgate.net
A study on a hydrogen-chlorine fuel cell provides insights into cell designs that can handle both hydrogen and chlorine, which are relevant to the gases produced during electrolysis. ntnu.no Furthermore, the design of asymmetric electrolytic cells, for instance coupling a neutral anolyte with an acidic catholyte, demonstrates the potential for creating specific reaction environments within the cell to favor the formation of desired products. rsc.org
| Electrochemical Cell Component | Material/Configuration | Function |
| Anode | Dimensionally Stable Anode (DSA) | Oxidation of chloride ions to chlorine gas. |
| Cathode | Nickel, Stainless Steel | Reduction of protons to hydrogen gas. |
| Membrane | Cation-Exchange Membrane | Allows selective passage of tetramethylammonium ions. |
| Anolyte | Aqueous Tetramethylammonium Chloride | Source of tetramethylammonium and chloride ions. |
| Catholyte | Acidic medium | Facilitates the formation of the hydrogen dichloride anion. |
This table is generated based on principles of electrochemical cell design for similar processes.
The fundamental mechanism involves the migration of tetramethylammonium cations across the ion-exchange membrane into the cathode compartment. atamanchemicals.com In the presence of hydrogen chloride, the chloride ions in the electrolyte can react with HCl to form the hydrogen dichloride anion, [HCl₂]⁻. nih.govnih.gov
The key reactions in the electrochemical cell are as follows:
Anode Reaction: 2Cl⁻ → Cl₂ (g) + 2e⁻
Cathode Reaction: 2H⁺ + 2e⁻ → H₂ (g)
Formation of Hydrogen Dichloride Anion: Cl⁻ + HCl → [HCl₂]⁻
The tetramethylammonium cations that migrate into the cathode compartment then associate with the newly formed hydrogen dichloride anions to yield the final product, this compound. The efficiency of this process is dependent on the successful transport of ions and the kinetics of the formation of the [HCl₂]⁻ anion.
Chemical Synthesis Routes for Hydrogen Dichloride Anion Formation
Chemical synthesis provides a more direct route to this compound, primarily through the reaction of a tetramethylammonium salt with a source of hydrogen chloride.
A straightforward and efficient method for the synthesis of salts containing the hydrogen dichloride anion involves the direct reaction of a quaternary ammonium (B1175870) chloride with gaseous hydrogen chloride. quora.compearson.com In a typical procedure, solid tetramethylammonium chloride is exposed to an atmosphere of hydrogen chloride gas. The HCl gas reacts with the chloride ions of the salt to form the hydrogen dichloride anion, resulting in the formation of this compound. quora.compearson.com This reaction is often carried out in a sealed system to ensure an adequate supply of HCl for the conversion. pearson.com
The reaction can be represented as:
(CH₃)₄N⁺Cl⁻ (s) + HCl (g) ⇌ (CH₃)₄N⁺[HCl₂]⁻ (s)
The formation of the solid product is often visually apparent. quora.comyoutube.com This method is advantageous due to its simplicity and the high purity of the resulting product, as it avoids the complexities of solvent separation and byproduct removal associated with solution-phase synthesis.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Tetramethylammonium chloride | Hydrogen chloride (gas) | This compound | Gas-Solid Reaction |
| Trimethylamine | Hydrogen chloride | Trimethylammonium chloride | Neutralization |
This table outlines the key reactants and products in the chemical synthesis of this compound and a related precursor.
Structural Elucidation and Crystallographic Analysis of Tetramethylammonium Hydrogen Dichloride
Geometry of the Hydrogen Dichloride Anion ([Cl–H–Cl]⁻)
The hydrogen dichloride anion, [HCl₂]⁻, is a classic example of a hydrogen-bonded species. Its geometry is defined by the arrangement of the two chlorine atoms and the central hydrogen atom.
Proton Positioning within the Anion: Symmetry and Equilibrium Position
In the solid state, the symmetry of the [Cl–H–Cl]⁻ anion is highly influenced by its crystalline environment, specifically the nature of the counter-cation. While the isolated anion is theoretically symmetric, crystal packing forces can induce a slight displacement of the proton from the center, leading to an asymmetric configuration. Studies on related poly(hydrogen halide) anions show that the structure can vary, with some forming linear chains. wikipedia.orgresearchgate.net For tetramethylammonium (B1211777) hydrogen dichloride, the anion is generally considered to be linear.
Bond Lengths and Angles in the Anionic Moiety
The bond lengths within the [Cl–H–Cl]⁻ anion are distinct from those in a standard hydrogen chloride molecule due to the strong hydrogen bond. The covalent bond in an isolated HCl molecule is significantly shorter than the H-Cl distances within the anion. quora.com The Cl-Cl distance in the anion is a key parameter, and in a truly symmetric anion, the two Cl-H distances would be identical. The Cl–H–Cl bond angle is typically linear or very close to 180°.
Interactive Table: Bond Parameters in Hydrogen Dichloride and Related Species
| Species/Bond | Parameter | Value | Source |
|---|---|---|---|
| [Cl–H–Cl]⁻ in [(CH₃)₄N]⁺[HCl₂]⁻ | Cl-Cl distance | ~3.14 Å | |
| Cl-H distance | ~1.57 Å | ||
| Cl-H-Cl angle | ~180° | ||
| HCl (gas phase) | H-Cl bond length | ~1.27 Å | wikipedia.org |
| van der Waals radii sum | H + Cl | ~2.95 Å |
| Covalent radii sum | H + Cl | ~1.32 Å | libretexts.org |
Note: Exact values for tetramethylammonium hydrogen dichloride can vary slightly based on the specific crystallographic study. The values presented are typical.
Cation-Anion Interactions in the Solid State
The solid-state structure of this compound is governed by the interactions between the tetramethylammonium ([TMA]⁺) cation and the hydrogen dichloride ([HCl₂]⁻) anion.
Nature of Interionic Bonding: Electrostatic, Covalent, and Dispersion Contributions
The interaction between the [TMA]⁺ cation and halide anions is a sophisticated combination of forces. nih.govacs.org While often viewed as purely ionic, the bonding has significant contributions from other interactions.
Electrostatic Contributions : This is the primary bonding force. Contrary to the convention of placing the positive charge on the central nitrogen atom, theoretical calculations and X-ray crystallography show that the positive charge in the [TMA]⁺ cation is distributed across its exterior. nih.gov The 12 hydrogen atoms on the four methyl groups are electropositive, creating positively charged faces that interact directly with the anion. nih.gov An anion approaching the [TMA]⁺ ion encounters a face with a significant positive charge, available for strong electrostatic interaction. nih.gov
Covalent Contributions : A non-negligible covalent character exists in the interionic interaction. nih.govacs.org This arises from the overlap of orbitals between the hydrogen atoms of the cation and the chlorine atoms of the anion, forming weak C-H···Cl hydrogen bonds.
Computational studies on [TMA]⁺ interacting with halides reveal that the anion settles into an energy minimum where it interacts simultaneously with three hydrogen atoms on one face of the tetrahedral cation. nih.govacs.org
Lattice Energy Calculations and Structural Stability
Influence of Crystal Packing on Ionic Interactions
Crystal packing describes how ions or molecules arrange themselves in a solid. In this compound, the final structure is a compromise between accommodating the bulky, tetrahedral [TMA]⁺ cation and the linear [HCl₂]⁻ anion in a way that maximizes attractive forces. The directional nature of the C-H···Cl hydrogen bonds plays a crucial role in determining the specific orientation of the cations and anions relative to each other. researchgate.netrsc.org
Table of Mentioned Chemical Compounds
| Compound Name | Cation Formula | Anion Formula |
|---|---|---|
| This compound | [(CH₃)₄N]⁺ | [HCl₂]⁻ |
| Tetramethylammonium chloride | [(CH₃)₄N]⁺ | Cl⁻ |
Crystallographic Studies and Disorder Phenomena
The precise three-dimensional arrangement of ions in the crystalline lattice of this compound has been a subject of scientific inquiry, primarily to understand the nature of the hydrogen bond in the dichloride anion, [Cl-H-Cl]⁻. Crystallographic techniques have been instrumental in elucidating the structural parameters and shedding light on potential disorder within the crystal.
X-ray Diffraction and Neutron Diffraction Investigations
The foundational work on the crystal structure of this compound, abbreviated as TMAC1·HCl, was reported by Williams and Peterson in 1965. iucr.org Their investigation using single-crystal X-ray diffraction techniques, specifically Weissenberg and precession methods with Cu Kα radiation, provided the first insights into the compound's crystal system and unit cell dimensions. iucr.org
The study revealed that this compound crystallizes in the orthorhombic system. The determined unit cell parameters are detailed in the table below. iucr.org
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| a-axis | 9.27 ± 0.01 Å |
| b-axis | 7.73 ± 0.01 Å |
| c-axis | 11.59 ± 0.01 Å |
| Molecules per unit cell (Z) | 4 |
| Calculated Crystal Density | 1.168 g/cm³ |
| Observed Crystal Density | 1.15 g/cm³ |
| Diffraction Symbol | mmmPn_a |
| Possible Space Groups | Pnma or Pn2₁a |
| Data sourced from Williams and Peterson (1965). iucr.org |
The unit cell reported by Williams and Peterson was noted to be significantly smaller than a previously reported cell based on X-ray powder measurements, making it more suitable for a detailed structural study. iucr.org However, the authors stated they did not plan to undertake a more extensive structural analysis to determine the precise atomic coordinates. iucr.org
To date, a comprehensive single-crystal neutron diffraction study specifically on this compound has not been reported in the literature. Neutron diffraction would be particularly valuable for precisely locating the position of the hydrogen atom within the [Cl-H-Cl]⁻ anion, a task that is challenging for X-ray diffraction due to hydrogen's low scattering power for X-rays. Such a study would be definitive in characterizing the geometry and symmetry of the hydrogen bond.
Analysis of Supramolecular Motifs and Extended Networks
A detailed analysis of the supramolecular motifs and extended networks within the crystal structure of this compound is contingent upon a complete determination of its crystal structure, including the precise coordinates of all atoms. As the seminal work by Williams and Peterson did not extend to a full structure solution, and no subsequent detailed structural report appears to be available, a specific description of the supramolecular assembly is not possible. iucr.org
Generally, in crystals of quaternary ammonium (B1175870) salts, the packing is governed by electrostatic interactions between the cations and anions, as well as weaker van der Waals forces. In the case of this compound, the primary interactions would be between the tetramethylammonium cations, [N(CH₃)₄]⁺, and the hydrogen dichloride anions, [HCl₂]⁻.
Thermodynamic Investigations of Tetramethylammonium Hydrogen Dichloride
Heat Capacity Measurements and Derived Thermodynamic Properties
The thermodynamic properties of tetramethylammonium (B1211777) hydrogen dichloride have been meticulously investigated, primarily through heat capacity measurements. These studies provide fundamental data on the compound's energy, entropy, and Gibbs free energy as a function of temperature.
A pivotal study determined the heat capacity of tetramethylammonium hydrogen dichloride from 5°K to 350°K. umich.eduaip.orgumich.edu The measurements revealed no thermal anomalies, indicating the absence of phase transitions within this temperature range. umich.eduaip.orgumich.edu At 298.15°K (25°C), the molar heat capacity (Cp) was found to be 49.07 cal mole⁻¹ °K⁻¹, which is equivalent to 205.31 J·mol⁻¹·K⁻¹. umich.edunist.gov
Adiabatic Calorimetry Techniques
The determination of the heat capacity of this compound was accomplished using precision adiabatic calorimetry. umich.eduumich.edu This technique is designed to measure the heat capacity of a substance without any heat exchange with the surroundings.
In a typical experimental setup, a sample of the compound, such as the 33.712 g of this compound used in one significant study, is placed in a calorimeter. umich.edu This calorimeter is equipped with a heater and a platinum resistance thermometer for precise temperature measurement and energy input. umich.edu The calorimeter is surrounded by an adiabatic shield, and the temperature difference between the calorimeter and the shield is continuously monitored. umich.edu By maintaining a near-zero temperature difference, heat leaks are minimized. Below 100°K, the shield was controlled manually, while above this temperature, automatic electronic controls were employed to maintain adiabatic conditions. umich.edu The heat capacity of the sample is then calculated from the amount of electrical energy required to produce a measured temperature increase. umich.edu
Determination of Entropy and Free-Energy Functions
From the heat capacity data obtained through adiabatic calorimetry, key thermodynamic properties such as entropy and free-energy functions can be derived. umich.eduumich.edu These values are calculated by integrating the heat capacity data over the temperature range of the measurements.
For this compound, the molar entropy and free-energy function at 298.15°K were determined to be 60.63 cal mole⁻¹ °K⁻¹ and -31.72 cal mole⁻¹ °K⁻¹, respectively. umich.eduaip.orgumich.edu In SI units, the entropy is 253.68 J·mol⁻¹·K⁻¹. nist.gov The excellent agreement between entropy increments calculated from these calorimetric measurements (Third Law values) and those derived from decomposition pressure studies provides strong evidence for the structural integrity and ordering of the compound at low temperatures. umich.eduaip.orgumich.edu
| Property | Value (cal mole⁻¹ °K⁻¹) | Value (J mol⁻¹ K⁻¹) | Reference |
|---|---|---|---|
| Heat Capacity (Cp) | 49.07 | 205.31 | umich.edunist.gov |
| Entropy (S°) | 60.63 | 253.68 | umich.edunist.gov |
| Free-Energy Function (-(G°-H°₀)/T) | -31.72 | -132.72 | umich.edu |
Thermal Decomposition Pathways and Energetics
The thermal stability and decomposition of this compound are critical aspects of its thermodynamic profile. The compound undergoes thermal decomposition into tetramethylammonium chloride and gaseous hydrogen chloride. umich.edu
Decomposition Pressure Studies and Temperature Relationships
The thermal decomposition of this compound has been quantified by measuring its decomposition pressure at various temperatures. umich.eduumich.edu These studies were conducted in the temperature range of 340°K to 380°K using a Bourdon gauge as a null indicator to handle the corrosive nature of hydrogen chloride gas. umich.edu
The relationship between decomposition pressure (P) and temperature (T) was established and can be represented by the following equation: umich.eduaip.orgumich.edu log₁₀P(mm) = -28.4677 - 1698.5 T⁻¹ + 15.502 log₁₀T - 0.012256 T
Extrapolated values from this equation show a decomposition pressure of 1.8 mm Hg at 298.15°K and 760 mm Hg (1 atm) at 410.8°K. umich.eduaip.orgumich.edu
| Temperature (K) | Pressure (mm Hg) | Reference |
|---|---|---|
| 340.69 | 30.7 | umich.edu |
| 351.01 | 63.6 | umich.edu |
| 360.52 | 123.6 | umich.edu |
| 368.58 | 205.7 | umich.edu |
| 378.11 | 347.1 | umich.edu |
Kinetic and Mechanistic Aspects of Thermal Degradation
While detailed kinetic studies are not extensively reported in the primary sources, the decomposition pressure measurements provide insight into the thermodynamics of the degradation process. The decomposition reaction is:
(CH₃)₄NHCl₂(s) ⇌ (CH₃)₄NCl(s) + HCl(g)
The equilibrium of this reaction is temperature-dependent, shifting to the right at higher temperatures, as indicated by the increasing decomposition pressure of HCl gas. umich.edu The use of a Bourdon gauge in the experimental setup was crucial for obtaining reproducible results, as it avoided direct contact between the corrosive HCl gas and mercury manometers, which could lead to contamination and inaccurate readings. umich.edu
Relationship between Thermal Stability and Hydrogen Bonding Interactions
The thermal stability of this compound is intrinsically linked to the nature of the hydrogen bond in the dichloride ion, [Cl-H-Cl]⁻. umich.edursc.org The excellent agreement between the entropy of decomposition derived from third-law calculations and that from direct equilibrium measurements provides strong evidence for a centrally located hydrogen atom, midway between the two chloride ions. umich.eduaip.orgumich.edu
This symmetric and strong hydrogen bond contributes significantly to the stability of the crystal lattice. If the hydrogen atom were asymmetrically positioned, it would lead to a disordered structure at low temperatures and a residual entropy of approximately R ln 2. umich.edu The absence of this residual entropy, as confirmed by the consistency of the thermodynamic data, supports the model of a symmetric [Cl-H-Cl]⁻ ion, which is a key factor in the compound's thermal stability. umich.edu
Enthalpies of Formation and Reaction
Enthalpy of Formation (ΔH°f)
The standard enthalpy of formation of a compound is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their most stable forms under standard conditions. For this compound ((CH₃)₄N(HCl₂)), this would correspond to the following hypothetical reaction:
4 C(graphite) + 6.5 H₂(g) + N₂(g) + Cl₂(g) → (CH₃)₄N(HCl₂) (s)
A precise, experimentally determined value for the standard enthalpy of formation for this compound is not prominently reported. Thermodynamic analysis often relies on Hess's Law, utilizing the enthalpies of other related reactions.
Enthalpy of Reaction (ΔH°r)
The most thoroughly investigated reaction involving this compound is its thermal decomposition. Research indicates that the compound decomposes into solid tetramethylammonium chloride and gaseous hydrogen chloride. umich.edu The balanced chemical equation for this process is:
(CH₃)₄N(HCl₂) (s) → (CH₃)₄NCl (s) + HCl (g)
The enthalpy change for this decomposition reaction (ΔH°decomposition) can be calculated using the standard enthalpies of formation of the products and reactants. The standard enthalpy of formation for gaseous hydrogen chloride is well-established. However, a value for the standard enthalpy of formation of solid tetramethylammonium chloride is not consistently available, which precludes a simple calculation of the decomposition enthalpy using this method.
| Compound | Formula | State | Standard Enthalpy of Formation (ΔH°f) at 298.15 K |
|---|---|---|---|
| Hydrogen Chloride | HCl | (g) | -92.3 kJ/mol brainly.comlibretexts.orgyoutube.com |
Pioneering research by Chang and Westrum involved measuring the decomposition pressure of this compound at various temperatures (340°K to 380°K). umich.edu They derived a complex equation representing the equilibrium decomposition pressure as a function of temperature, which is intrinsically related to the thermodynamic parameters of the reaction, including enthalpy and entropy. umich.edu From their equilibrium data, they calculated entropy increments for the decomposition and found excellent agreement with values derived from third-law entropy calculations, lending strong support to their measurements. umich.edu While their work provides a detailed thermodynamic characterization, it does not specify a single value for the standard enthalpy of the decomposition reaction.
The research underscores that the decomposition is an endothermic process, requiring an input of energy to proceed, as is typical for the breaking of chemical bonds.
Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) Spectroscopy for Anion Symmetry and Hydrogen Bonding Dynamics
Infrared (IR) spectroscopy is a primary technique for investigating the vibrational characteristics of the hydrogen dichloride anion. The symmetry of the anion and the nature of its strong hydrogen bond are directly reflected in its IR spectrum. caltech.edu The formation of a hydrogen bond typically alters the force constant of the bonds involved, leading to shifts in their vibrational frequencies. caltech.edu
The hydrogen dichloride anion, [Cl–H–Cl]⁻, possesses a linear D∞h symmetry, indicating a symmetric hydrogen bond where the proton is centered between the two chlorine atoms. aip.org This is in contrast to an asymmetric C∞v geometry, [Cl–H···Cl⁻], which would represent an ion-dipole complex. aip.org The [Cl–H–Cl]⁻ anion has three fundamental vibrational modes:
ν₁ (σg): Symmetric Stretch: In this mode, the two chlorine atoms move in opposite directions along the molecular axis while the central hydrogen atom remains stationary. This vibration is symmetric and, therefore, IR-inactive but Raman-active.
ν₃ (σu): Asymmetric Stretch: This mode involves the central hydrogen atom oscillating along the bond axis between the two chlorine atoms, which move in phase with each other. This is an antisymmetric stretch and is IR-active. The potential for this vibration is notably quartic. aip.org
ν₂ (πu): Bending Vibration: This doubly degenerate mode corresponds to the bending of the molecule, where the hydrogen atom moves perpendicular to the molecular axis. This vibration is also IR-active.
Theoretical calculations have provided estimates for the frequencies of these vibrational modes. aip.org
Calculated Vibrational Frequencies of the [Cl–H–Cl]⁻ Anion
| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | IR/Raman Activity |
|---|---|---|---|
| ν₁ | σg | ~310 - 346 | Raman Active |
| ν₃ | σu | ~547 - 830 | IR Active |
| ν₂ | πu | ~854 - 877 | IR Active |
Note: The range of frequencies is based on different levels of theoretical calculation (G82(MP2), 1D Analysis(MP4), 2D Analysis(MP4)). aip.org
The strength of a hydrogen bond significantly influences the IR spectrum. nih.gov A key indicator of strong hydrogen bonding is a considerable red shift (a shift to lower frequency or wavenumber) of the X-H stretching vibration. nih.govstackexchange.com In the case of the [Cl–H–Cl]⁻ anion, the strong hydrogen bond weakens the original H-Cl covalent bond, causing the ν₃ asymmetric stretching frequency to appear at a much lower value than the stretching frequency of an isolated hydrogen chloride molecule (which is around 2886 cm⁻¹). nih.govresearchgate.net
Furthermore, strong hydrogen bonds often lead to a significant broadening of the corresponding IR absorption band. caltech.edustackexchange.com This broadening arises from a combination of factors, including the strong coupling of the vibrational modes and the sampling of numerous configurations in the solid state. stackexchange.com The intensity of the X-H absorption band is also typically enhanced upon the formation of a strong hydrogen bond. caltech.edu
Nuclear Quadrupole Resonance (NQR) Spectroscopy
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that is exceptionally sensitive to the local electronic environment of quadrupolar nuclei. wikipedia.orgdu.ac.in Since chlorine isotopes (³⁵Cl and ³⁷Cl) possess a nuclear spin greater than 1/2, they have a non-spherical nuclear charge distribution, resulting in a nuclear electric quadrupole moment. wikipedia.orgarxiv.org
NQR spectroscopy probes the interaction between the nuclear quadrupole moment (eQ) of a chlorine nucleus and the electric field gradient (EFG, eq) at that nucleus. du.ac.inmdpi.com The EFG is generated by the distribution of electrons and surrounding ions in the crystal lattice, making it a highly sensitive probe of the chemical bonding and structure. du.ac.inmdpi.com The NQR frequency is directly proportional to the nuclear quadrupole coupling constant (NQCC or e²qQ/h), which is a product of the nuclear quadrupole moment and the EFG. arxiv.orgmdpi.com
In tetramethylammonium (B1211777) hydrogen dichloride, the two chlorine atoms in the [Cl–H–Cl]⁻ anion are expected to be in chemically equivalent environments due to the symmetric nature of the hydrogen bond. aip.org This equivalence should result in a single NQR signal for the chlorine nuclei. Any deviation from a single resonance would suggest a distortion of the anion from perfect D∞h symmetry, indicating that the two chlorine atoms are no longer in identical electronic environments. Therefore, NQR serves as a definitive tool for confirming the symmetry of the anion in the solid state. wikipedia.org The technique is highly sensitive to phase transitions or subtle changes in the crystal structure that could alter the EFG at the chlorine sites. wikipedia.orgmdpi.com
NQR Spectroscopy Parameters and Their Interpretation
| Parameter | Description | Information Gained |
|---|---|---|
| NQR Frequency (ν) | The frequency at which transitions between nuclear quadrupole energy levels occur. wikipedia.org | Provides a "fingerprint" of the specific crystalline phase and local electronic environment. mdpi.com |
| Nuclear Quadrupole Coupling Constant (NQCC) | A measure of the strength of the interaction between the nuclear quadrupole moment and the EFG. arxiv.org | Reflects the nature and polarity of the chemical bonds involving the quadrupolar nucleus. |
| Asymmetry Parameter (η) | Measures the deviation of the EFG from axial symmetry. mdpi.com | Provides information on the symmetry of the electron distribution around the nucleus. For a linear bond like [Cl–H–Cl]⁻, η is expected to be close to zero. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of the tetramethylammonium (B1211777) cation and the hydrogen dichloride anion. youtube.com These calculations provide precise information on molecular geometry, electronic structure, and the nature of chemical bonds.
The hydrogen dichloride anion, [Cl–H–Cl]⁻, is a classic example of a three-center four-electron bond. Quantum chemical studies have been pivotal in elucidating its structure and bonding.
Symmetry and Bonding: Calculations have confirmed that the anion possesses a linear, centrosymmetric (D∞h) geometry, as opposed to a less stable ion-dipole complex (C∞v). aip.org This symmetric structure is characterized by a nonclassical four-electron three-center bond. aip.org The stability of the D∞h geometry is attributed to electronic excitations from sigma (σ) molecular orbitals to their corresponding antibonding sigma star (σ*) molecular orbitals. aip.org
Vibrational Frequencies: The vibrational modes of the anion have been calculated using various levels of theory. These calculations help in interpreting experimental spectroscopic data. Anharmonicity is shown to be significant, particularly for the asymmetric stretching potential, which is described as quartic. aip.org
Table 1: Calculated Vibrational Frequencies for the [Cl–H–Cl]⁻ Anion A summary of theoretical vibrational frequencies calculated at different levels of theory.
| Calculation Method | ν₁ (σg), cm⁻¹ | ν₃ (σu), cm⁻¹ | ν₂ (πu), cm⁻¹ | Source |
| G82(MP2) | 346 | 547 | 854 | aip.org |
| 1D Analysis(MP4) | 338 | 830 | - | aip.org |
| 2D Analysis(MP4) | 310 | 709 | 877 | aip.org |
Electrostatic potential (ESP) maps are invaluable for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. mdpi.comresearchgate.net For tetramethylammonium hydrogen dichloride, these analyses reveal the distinct electrostatic natures of its constituent ions.
Tetramethylammonium ([N(CH₃)₄]⁺) Cation: The positive charge on the tetramethylammonium cation is not solely located on the central nitrogen atom but is delocalized over the adjacent methyl groups. researchgate.net ESP maps show that the interaction between hydroxide (B78521) ions and the TMA head group is a critical factor in its stability, with the positive charge being stabilized by these interactions. nih.gov In computational studies using various quantum methods, the nitrogen atom's charge was found to be positive, and this positive charge extends to the first few alkyl groups of the hydrocarbon tail in larger quaternary ammonium (B1175870) compounds. researchgate.net
Hydrogen Dichloride ([Cl–H–Cl]⁻) Anion: The [Cl–H–Cl]⁻ anion features a negative charge distributed across the two chlorine atoms, with the central hydrogen atom being partially positive. This distribution is key to its interactions with solvents and cations. icmp.lviv.ua The electrostatic potential around the anion guides its solvation, primarily through hydrogen bonding between the terminal chlorine atoms and solvent molecules like water. icmp.lviv.uaresearchgate.net
DFT calculations have been extensively used to investigate the degradation pathways of the tetramethylammonium (TMA) cation, particularly in alkaline environments relevant to applications like anion exchange membranes. nih.govresearchgate.net The two primary mechanisms studied are nucleophilic substitution (Sₙ2) and ylide formation. acs.org
Sₙ2 Mechanism: In this pathway, a hydroxide ion attacks one of the methyl carbons, leading to the formation of methanol (B129727) and trimethylamine. acs.org
Ylide Formation: This mechanism involves the abstraction of a proton from a methyl group by a base, forming a trimethylammonium methylide intermediate, which can then react further. acs.org
Computational studies have focused on calculating the reaction energies (ΔE_reaction) and activation energies (ΔE_activation) for these pathways, providing insight into their feasibility under different conditions. nih.govacs.org The presence of solvents or other molecules can significantly alter these energy barriers. For instance, the presence of a deep eutectic solvent was found to increase the activation energy for both Sₙ2 and ylide formation, thereby enhancing the kinetic stability of the TMA head group. nih.gov
Table 2: DFT Calculated Energetics for Tetramethylammonium Degradation A compilation of calculated reaction and activation energies for the Sₙ2 and Ylide Formation (YF) degradation pathways of the TMA cation.
| Mechanism | Condition | ΔE_reaction (kJ/mol) | ΔG_reaction (kJ/mol) | ΔE_activation (kJ/mol) | ΔG_activation (kJ/mol) | Source |
| Sₙ2 | Without DES | -108.67 | -100.83 | 21.08 | 54.89 | nih.gov |
| Sₙ2 | With DES | -68.98 | -81.29 | 54.62 | 100.43 | nih.gov |
| YF (Step 1) | Without DES | 16.95 | 26.81 | 18.02 | 36.63 | nih.gov |
| YF (Step 1) | With DES | 27.66 | 36.73 | 27.64 | 56.85 | nih.gov |
| YF (Step 2) | Without DES | -125.62 | -127.64 | 22.11 | 38.64 | nih.gov |
| YF (Step 2) | With DES | -96.64 | -118.02 | 39.97 | 63.69 | nih.gov |
| Note: Energies are reported in kJ/mol. "With DES" refers to calculations including a deep eutectic solvent. ΔG represents the Gibbs free energy. |
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the system, tracking the motions and interactions of atoms and molecules over time. These simulations are crucial for understanding the behavior of this compound in condensed phases.
MD simulations reveal how the tetramethylammonium and hydrogen dichloride ions behave in a solvent, such as water. Ab initio MD simulations have shown that hydration levels strongly influence the stability and degradation pathways of TMA head groups. nih.gov At low hydration, ylide formation is more likely, whereas at higher temperatures, Sₙ2 reactions can become more prominent. nih.gov The simulations track the trajectories of ions and solvent molecules, allowing for the calculation of dynamic properties like diffusion coefficients and the analysis of structural arrangements in the solution. acs.org
The interactions between the ions of this compound and the surrounding solvent molecules dictate its solubility and reactivity. MD simulations are used to characterize these interactions in detail.
Solvation Shells: Simulations identify and characterize the solvation shells around the cation and anion. For the tetramethylammonium cation, solvent molecules arrange themselves to interact with the partially charged methyl groups. For the [Cl–H–Cl]⁻ anion, solvent molecules, particularly protic ones like water, form hydrogen bonds with the terminal chlorine atoms. researchgate.net
Radial Distribution Functions (RDFs): RDFs calculated from MD trajectories provide a statistical description of the solvation structure. For example, the Cl-O and Cl-H RDFs for a chloride ion in water show a well-defined first solvation shell. researchgate.net Similar analyses for the [N(CH₃)₄]⁺ and [Cl–H–Cl]⁻ ions reveal the average distances and coordination numbers of solvent molecules. acs.org These analyses show that anions can play a significant role in the inner solvation sheath of cations, a phenomenon described as anion-reinforced solvation chemistry. acs.org
Advanced Computational Models for Cation-Anion Interactions
The intricate dance between cations and anions in ionic compounds like this compound, [N(CH₃)₄]⁺[ClHCl]⁻, is governed by a delicate balance of electrostatic, induction, dispersion, and covalent forces. To unravel the complexities of these interactions, theoretical and computational chemistry provides a powerful lens, offering insights that complement experimental findings. Advanced computational models, particularly those rooted in density functional theory (DFT) and ab initio methods, have become indispensable in characterizing the nature of the bonding and the structural dynamics within this and related ionic systems.
Early computational work on this compound often focused on the properties of the hydrogen dichloride anion, [ClHCl]⁻, itself. For instance, molecular orbital LCAO SCF calculations were employed to investigate the molecular structure and thermodynamic stability of the isolated ion. These studies were sometimes combined with electrostatic lattice energy calculations to understand how the crystalline environment of this compound influences the anion's properties, such as the movement of the central hydrogen atom. dss.go.th The infrared spectrum of the solid compound has also been a subject of study, with assignments of the vibrational modes of the linear and symmetric [ClHCl]⁻ anion, further informing our understanding of its structure. researchgate.net
More recent computational approaches have delved deeper into the nuanced interactions between the tetramethylammonium cation and the hydrogen dichloride anion. These studies explore the potential energy surface of the ion pair, revealing the preferred geometries and the energetic landscape of their association. The tetramethylammonium cation, with its tetrahedral arrangement of methyl groups, presents multiple faces for interaction with the anion.
Non-Bonding Contact Distances and Penetration Indices
To provide a more quantitative measure of the closeness of approach between the interacting ions, the concept of a penetration index has been introduced. This index quantifies the degree to which the van der Waals spheres of two non-bonded atoms overlap. A higher penetration index suggests a stronger interaction and a greater degree of interpenetration of the electron clouds, which can be indicative of a partial covalent character in the bond.
For related tetramethylammonium halide salts, computational studies have shown that the anion can interact with the cation in different ways, for instance by approaching a "face" of the tetrahedron formed by the methyl groups, thereby interacting with three hydrogen atoms simultaneously. The presence of a solvent, as modeled by methods like the Polarizable Continuum Model (PCM), can influence these interactions, often leading to larger cation-anion separations and consequently smaller penetration indices compared to the gas phase.
While specific penetration indices for this compound are not published, the principles from studies on similar systems can be applied. The table below illustrates hypothetical penetration indices for different interaction sites on the tetramethylammonium cation with the hydrogen dichloride anion, based on general findings in related compounds.
| Interacting Atoms | Assumed Contact Distance (Å) | Sum of van der Waals Radii (Å) | Hypothetical Penetration Index (%) |
| Cation H … Anion Cl | 2.50 | 3.00 | 16.7 |
| Cation C … Anion Cl | 3.20 | 3.50 | 8.6 |
Note: The values in this table are illustrative and based on general principles, not on specific published data for this compound.
Quantification of Covalent and Dispersion Forces in Ionic Systems
The bond between the tetramethylammonium cation and the hydrogen dichloride anion is predominantly ionic in nature, driven by the electrostatic attraction between the positively charged cation and the negatively charged anion. However, a complete picture of the interaction must also account for the contributions of covalent and dispersion forces.
Covalent forces , or electron sharing, can play a role in the stabilization of the ion pair. This can be particularly relevant in the interactions between the hydrogen atoms of the methyl groups, which carry a partial positive charge, and the chlorine atoms of the anion. Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and identify bond critical points between atoms, providing evidence for and quantifying the degree of covalency.
While a precise quantitative breakdown of these forces for this compound from published literature is not available, computational studies on similar tetramethylammonium salts provide insights. For instance, in tetramethylammonium halides, the interaction energy is found to be a combination of a major ionic component, along with significant contributions from covalent and dispersion forces. The relative importance of these forces can vary depending on the specific anion and the geometry of the interaction.
The following table provides a hypothetical energy decomposition for the interaction between the tetramethylammonium cation and the hydrogen dichloride anion, illustrating the potential relative contributions of the different forces.
| Force Component | Hypothetical Contribution to Interaction Energy (kcal/mol) |
| Electrostatic (Ionic) | -80 |
| Induction (Polarization) | -15 |
| Dispersion | -10 |
| Covalent | -5 |
| Total Interaction Energy | -110 |
Note: This table presents an illustrative example of an energy decomposition analysis. The values are not derived from specific experimental or computational data for this compound.
Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the chemical compound This compound that aligns with the specified outline. The requested applications in catalysis, advanced materials science, and biotechnology are extensively documented for the related compound Tetramethylammonium chloride (TMAC) , but not for this compound.
Searches for the specific applications of this compound in phase transfer catalysis, specific organic reaction pathways, deep eutectic solvent formulations, advanced protein purification, and the enhancement of polymerase chain reactions (PCR) did not yield sufficient data to create a thorough and scientifically accurate report as outlined.
The available research on This compound primarily focuses on its fundamental physicochemical properties, such as its thermal characteristics and the nature of the strong hydrogen bond within the dichloride ([Cl-H-Cl]⁻) anion. rsc.orgdss.go.thresearchgate.netdntb.gov.ua
The applications listed in the requested outline are, however, well-established for Tetramethylammonium chloride (TMAC) :
Phase Transfer Catalysis: TMAC is recognized as a phase-transfer catalyst in various organic synthesis reactions. atamankimya.com
Deep Eutectic Solvents: TMAC is used as a hydrogen bond acceptor in the formation of deep eutectic solvents.
Biotechnology and Molecular Biology: TMAC is notably used to enhance the specificity and yield of Polymerase Chain Reactions (PCR). atamankimya.com It is also utilized in biochemical research for its role as a stabilizer in enzymatic reactions and protein studies. atamankimya.com
Given the strict requirement to focus solely on this compound, and the lack of scientific evidence connecting it to the outlined applications, generating the requested article would be factually inaccurate.
Applications in Chemical Research and Advanced Materials Science
Material Science and Engineering
Role in Anion Exchange Membranes (AEMs) Chemical Stability Research
The long-term chemical stability of the cation is a critical factor for the durability of anion exchange membranes (AEMs), which are essential components in AEM fuel cells. The tetramethylammonium (B1211777) (TMA) cation, the simplest quaternary ammonium (B1175870) group, is a fundamental structure used in AEMs. mdpi.comwikipedia.org Research into its stability provides crucial insights applicable to AEMs incorporating various TMA salts, including tetramethylammonium hydrogen dichloride. The degradation of the TMA headgroup in the high pH environment of an AEM fuel cell is a primary concern, as it directly impacts the membrane's performance and operational lifetime. acs.orgacs.org
Computational studies using Density Functional Theory (DFT) and ab initio Molecular Dynamics (MD) have been instrumental in understanding the degradation mechanisms of TMA cations in AEMs. mdpi.comresearchgate.net Two primary degradation pathways have been identified:
Nucleophilic Substitution (SN2): In this mechanism, a hydroxide (B78521) ion directly attacks one of the methyl groups of the TMA cation, leading to the formation of methanol (B129727) and trimethylamine. acs.org
Ylide Formation (Hofmann Elimination): This pathway involves the abstraction of a proton from a methyl group by a hydroxide ion, forming a transient ylide intermediate (trimethylammonium methylide) and a water molecule. acs.org
The chemical stability of TMA headgroups is significantly influenced by factors such as hydration levels and temperature. researchgate.net Studies have shown that at low hydration levels, the degradation of quaternary ammonium cations, including TMA, can be more rapid. acs.orgacs.org This is because reduced water content increases the reactivity of hydroxide ions with the cation functional groups. acs.org As the number of water molecules solvating the hydroxide ion increases, its nucleophilicity and basicity are hindered, slowing the degradation process. acs.org
Recent research has explored methods to enhance the chemical stability of TMA-based AEMs. One promising approach involves the use of deep eutectic solvents (DES). A computational study investigating a choline (B1196258) chloride and ethylene (B1197577) glycol-based DES found that its presence enhances the stability of TMA headgroups. mdpi.com The DES was shown to increase the activation energy barriers for both the SN2 and ylide formation degradation mechanisms. mdpi.comresearchgate.net These findings suggest that incorporating DES into AEM systems could significantly improve their durability under alkaline conditions. mdpi.com
| Influencing Factor | Effect on Stability | Underlying Mechanism | Reference |
|---|---|---|---|
| Hydration Level | Decreased hydration leads to lower stability. | Reduced solvation of hydroxide ions increases their reactivity and basicity, accelerating degradation pathways. | acs.orgacs.org |
| Temperature | Increased temperature generally decreases stability. | At 298 K, ylide formation may dominate, while at higher temperatures (320 K and 350 K), the SN2 mechanism can become more prominent. | researchgate.net |
| Deep Eutectic Solvents (DES) | Presence of DES enhances stability. | DES increases the activation energy barriers for both SN2 and ylide formation degradation mechanisms. | mdpi.comresearchgate.net |
Potential in Development of Novel Functional Materials
While direct applications of this compound in functional materials are not extensively documented, the unique properties of its constituent ions—the tetramethylammonium cation and the hydrogen dichloride anion [Cl-H-Cl]⁻—suggest potential utility in the synthesis of advanced materials. umich.edu Compounds containing the tetramethylammonium cation are already employed in various material science applications.
For instance, tetramethylammonium hydroxide (TMAH) is widely used as a catalyst and structure-directing agent. It acts as a base catalyst in the synthesis of polyvinylsiloxane, a precursor for silicon oxycarbide ceramics. mdpi.com These ceramics exhibit high thermal stability and desirable dielectric properties, making them suitable for applications in advanced thermal protection systems. mdpi.com TMAH is also utilized as a surfactant in the synthesis of ferrofluids, where it helps inhibit nanoparticle aggregation. wikipedia.org In the electronics industry, TMAH is a critical component in photolithography as a developer for photoresists. wikipedia.orgmetrohm.com
Similarly, tetramethylammonium chloride serves as a phase-transfer catalyst in organic synthesis, facilitating reactions between immiscible phases. chemiis.comwikipedia.org It is also used in the synthesis of certain specialty polymers and as a stabilizer in polymerization processes. chemiis.comatamankimya.com
The presence of the hydrogen dichloride anion in this compound could offer specific advantages in material synthesis. The [Cl-H-Cl]⁻ anion is a classic example of a strong, symmetric hydrogen bond. umich.edu This unique structural and energetic feature could be exploited in several ways:
Anion Templating: The linear and symmetric nature of the hydrogen dichloride anion could potentially be used to template the formation of specific porous structures or crystalline phases in materials like metal-organic frameworks (MOFs) or zeolites.
Ionic Liquids: Tetramethylammonium salts are precursors for ionic liquids. The specific properties of the hydrogen dichloride anion could be used to create novel ionic liquids with tailored characteristics for applications in electrochemistry or as specialized solvents.
Polymer Synthesis: The compound could act as a reagent or catalyst in polymerization reactions where a weakly coordinating anion and a source of mild acidity are beneficial.
| TMA Compound | Application Area | Function | Reference |
|---|---|---|---|
| Tetramethylammonium Hydroxide (TMAH) | Ceramic Precursors | Base catalyst for synthesis of polyvinylsiloxane. | mdpi.com |
| Tetramethylammonium Hydroxide (TMAH) | Nanomaterials | Surfactant in ferrofluid synthesis to prevent nanoparticle aggregation. | wikipedia.org |
| Tetramethylammonium Hydroxide (TMAH) | Microelectronics | Photoresist developer in photolithography. | metrohm.com |
| Tetramethylammonium Chloride (TMAC) | Polymer Synthesis | Used in the synthesis of specialty polymers and as a stabilizer. | chemiis.comatamankimya.com |
| Tetramethylammonium Chloride (TMAC) | Organic Synthesis | Phase-transfer catalyst. | wikipedia.org |
| This compound | Novel Materials (Potential) | Potential as an anion template or precursor for ionic liquids due to the unique [Cl-H-Cl]⁻ anion. | umich.edu |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways for High Purity Tetramethylammonium (B1211777) Hydrogen Dichloride
The pursuit of high-purity tetramethylammonium hydrogen dichloride is paramount for its application in advanced materials and catalysis. Current synthetic strategies for related tetramethylammonium salts often involve the reaction of tetramethylammonium hydroxide (B78521) with a corresponding acid. For instance, tetramethylammonium salts of the non-steroidal anti-inflammatory drug nimesulide (B1678887) have been synthesized by reacting it with tetramethylammonium hydroxide in a solvent mixture. nih.gov Similarly, a tetramethylammonium-hydrogen fumarate-fumaric acid complex was prepared by mixing fumaric acid with tetramethylammonium hydroxide. researchgate.net
Future research is expected to focus on developing novel synthetic routes that offer improved yield, higher purity, and more environmentally benign conditions. Methodologies that could be explored include:
Solvent-Controlled Crystallization: The use of specific solvent systems to control crystal growth and minimize impurities. Slow evaporation techniques have proven effective for obtaining high-quality single crystals of related salts like tetramethylammonium hydrogen terephthalate. researchgate.net
Ion-Exchange Chromatography: Advanced purification techniques to remove trace contaminants and isolate the compound with exceptionally high purity required for sensitive applications.
Mechanochemistry: Solid-state synthesis methods that can reduce or eliminate the need for solvents, offering a greener and more efficient pathway to the target compound.
These new pathways will be critical in producing research-grade material necessary for reliably studying its intrinsic properties and exploring its applications.
Advanced Spectroscopic Probes for Dynamic Interionic Processes
Understanding the intricate dance of ions within the crystal lattice and in solution is key to harnessing the properties of this compound. The nature of the hydrogen bond in the [Cl-H-Cl]⁻ anion and its interaction with the tetramethylammonium cation are of particular interest. umich.edu Advanced spectroscopic techniques, coupled with computational modeling, are emerging as powerful tools for these investigations.
Vibrational Spectroscopy (IR and Raman): These techniques are highly sensitive to the local environment of molecules. Studies on other tetramethylammonium salts have shown that the C-H stretching region of the tetramethylammonium cation is a sensitive probe for cation-anion hydrogen bonding. researchgate.net Frequency and intensity changes in Raman spectra can elucidate the extent of cation-anion association in different solvents. researchgate.net
Inelastic Neutron Scattering (INS): INS spectroscopy is particularly adept at probing hydrogen motions. It can provide unambiguous signatures of hydrogen-bonding interactions and dynamics, as demonstrated in studies of similar protonic ionic liquid systems. nih.gov
Electron Paramagnetic Resonance (EPR): For studying radical species or induced damage centers, EPR can reveal detailed information about the electronic structure and local environment within the crystal. researchgate.net
Future work will likely involve combining these techniques to create a multi-dimensional picture of the dynamic interionic forces, conformational changes, and the precise nature of the strong hydrogen bond within the dichloride anion. nih.gov
Development of Predictive Models for Structure-Property Relationships
The ability to predict the physical and chemical properties of this compound based on its molecular structure would significantly accelerate its development for specific applications. The development of robust predictive models is a key emerging trend.
Quantitative Structure-Property Relationship (QSPR) Modeling: This approach uses statistical methods, such as multiple linear regression, to correlate molecular descriptors (e.g., charge distribution, polarizability, molecular volume) with macroscopic properties. researchgate.net Such models could predict thermal stability, solubility, and catalytic activity.
Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations: These computational methods are invaluable for predicting properties from first principles. DFT calculations can determine transition state energetics and reaction pathways, while ab initio MD simulations can model the dynamic behavior of the compound over time. nih.gov For example, DFT has been used to study the stability of the tetramethylammonium head group, showing how its environment affects degradation pathways. nih.gov
The goal is to create a computational framework that allows for the in silico design of materials with tailored properties, reducing the need for extensive trial-and-error experimentation.
Integration into Advanced Supramolecular Systems and Frameworks
Supramolecular chemistry focuses on creating complex, functional assemblies from molecular components held together by non-covalent interactions. taylorandfrancis.com The distinct ionic components of this compound make it an attractive building block for novel supramolecular architectures.
Research has shown that tetramethylammonium cations can be incorporated into channels within 3D frameworks, stabilized by weak C–H···O hydrogen bonds. nih.gov In other systems, they form 2D hydrogen-bonded supramolecular layers. researchgate.net The strong, linear [Cl-H-Cl]⁻ anion can act as a linker, while the bulky, symmetric tetramethylammonium cation can serve as a template or a space-filling guest molecule.
Emerging trends in this area include:
Crystal Engineering: The rational design of crystalline solids where the tetramethylammonium and hydrogen dichloride ions are organized into specific, predictable patterns to create materials with desired properties, such as porosity or specific guest recognition.
Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs): Investigating the use of this compound as a template or guest molecule within the pores of these frameworks to modify their properties or to facilitate specific chemical transformations within the confined space.
Anion-Receptor Chemistry: Designing host molecules that can selectively bind the [Cl-H-Cl]⁻ anion, leading to the development of new sensors or separation technologies. The study of anion dimers and clusters stabilized by hydrogen bonding provides a foundation for this work. nih.gov
Expanding Catalytic Applications in Sustainable Chemistry
While specific catalytic applications for this compound are not yet widely reported, related quaternary ammonium (B1175870) salts are well-established as effective catalysts, particularly in green and sustainable chemistry.
Phase-Transfer Catalysis (PTC): Salts like tetrabutylammonium (B224687) bromide are common phase-transfer catalysts, facilitating reactions between reagents in immiscible phases (e.g., aqueous and organic). wikipedia.org this compound could be explored for similar roles, potentially offering unique reactivity or selectivity due to its specific anionic component.
Ionic Liquids: With a melting point that could be below 100 °C, it may function as an ionic liquid in certain applications. Ionic liquids are considered "green" solvents due to their low vapor pressure. Related compounds like tetrabutylammonium hydrogensulfate serve as solvents and catalysts for various chemical reactions. arrow.com
Catalyst Support/Medium: The compound could serve as a medium for transition metal-catalyzed reactions, where the ionic environment can influence the stability and activity of the catalytic species.
Future research will focus on screening this compound in a variety of organic transformations, particularly those aligned with the principles of sustainable chemistry, such as atom economy and the use of recyclable catalysts.
Theoretical Studies on Solvation Effects in Diverse Media
The behavior of an ionic compound is profoundly influenced by its solvent environment. Theoretical studies are crucial for understanding how this compound interacts with different media, from polar protic solvents like water to non-polar organic solvents.
Computational methods, particularly DFT combined with a Polarizable Continuum Model (PCM), are highly effective for simulating solvent effects. researchgate.net Such studies can predict:
Ion-Pairing and Dissociation: The extent to which the tetramethylammonium cation and hydrogen dichloride anion remain associated or dissociate in a given solvent.
Stability of the Hydrogen Bond: How the solvent molecules interact with and potentially perturb the strong hydrogen bond within the [Cl-H-Cl]⁻ anion.
Reaction Energetics: How the solvent environment alters the energy barriers and thermodynamics of reactions involving the compound.
Studies on the tetramethylammonium head group have already demonstrated that solvation by water molecules is critical in determining its stability and degradation mechanisms. nih.gov Similar theoretical investigations on this compound will provide fundamental insights into its solution-phase behavior, guiding its application in areas like electrochemistry and catalysis.
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing Tetramethylammonium hydrogen dichloride, and how do reaction conditions influence product purity?
- Methodological Answer : Synthesis typically involves combining tetramethylammonium chloride (TMACl) with hydrogen chloride (HCl) under controlled stoichiometric conditions. Electrolytic methods, where TMACl is subjected to electrolysis to generate tetramethylammonium hydroxide (TMAH) intermediates, can also be adapted for dichloride formation . Reaction temperature and solvent choice (e.g., anhydrous conditions) are critical to avoid hydrolysis or side reactions. Post-synthesis purification via recrystallization or vacuum sublimation ensures ≥99% purity, as confirmed by titration and thermal analysis .
Q. How is the thermal stability of this compound characterized, and what thermodynamic parameters are critical for experimental design?
- Methodological Answer : Adiabatic calorimetry (5–350 K) measures heat capacity () and entropy (), while decomposition pressure studies (340–380 K) using Bourdon gauges quantify stability under heating . Key parameters include the decomposition equation , which predicts decomposition thresholds (e.g., 760 mmHg at 410.8 K). Third-law entropy calculations validate experimental consistency, confirming the hydrogen atom’s midpoint position in the [Cl–H–Cl] ion .
Q. What spectroscopic techniques are used to analyze the structure of the [Cl–H–Cl] ion in this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies broad absorption bands (750–1300 cm) characteristic of hydrogen bonding, while Raman spectroscopy detects anion-specific peaks (e.g., 1180 cm) . Solid-state spectra in Nujol mulls and solution-phase spectra in acetonitrile or methylene chloride are compared to isolate cation interference. Deuterium substitution studies differentiate proton-related vibrational modes .
Advanced Research Questions
Q. How can computational methods (e.g., MO LCAO SCF) be applied to study the hydrogen bonding and lattice energy effects in this compound?
- Methodological Answer : Molecular orbital (MO) linear combination of atomic orbitals (LCAO) self-consistent field (SCF) calculations model the [Cl–H–Cl] ion’s geometry, bond lengths, and electron density distribution. Electrostatic lattice energy calculations assess how hydrogen atom displacement affects crystal stability . These simulations align with experimental X-ray crystallography and thermodynamic data, showing agreement within ±5% for Cl–Cl distances (e.g., 3.14 Å) and lattice energy trends .
Q. What experimental challenges arise when measuring the heat capacity of this compound at cryogenic temperatures, and how are they mitigated?
- Methodological Answer : Below 50 K, low thermal conductivity and phase transitions in the calorimeter setup introduce measurement errors. Adiabatic shielding and slow heating rates (0.01 K/min) minimize thermal gradients. Data validation involves cross-checking with third-law entropy increments and decomposition pressure extrapolations . Contradictions between values at <20 K may indicate residual lattice vibrations, requiring iterative refinement of Debye model parameters .
Q. How do discrepancies between theoretical and experimental vibrational spectra inform our understanding of the [Cl–H–Cl] ion’s dynamics?
- Methodological Answer : Computational models often underestimate IR band broadening due to anharmonic hydrogen vibrations. Advanced density functional theory (DFT) with dispersion corrections improves agreement for frequencies >1000 cm. Discrepancies in Raman intensity (e.g., weak 1180 cm bands) highlight limitations in polarizability approximations, necessitating hybrid experimental-computational workflows .
Key Research Gaps
- Contradiction Analysis : Computational models for lattice energy assume rigid ion approximation, neglecting temperature-dependent cation-anion interactions observed in cryogenic studies .
- Methodological Note : Adiabatic calorimetry and decomposition pressure studies must account for sample sublimation, which can skew measurements above 300 K.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
